[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid
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Overview
Description
[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a furan ring, and a thiazolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiourea and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of Lewis acids.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its bioactive functional groups.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and thiazolidinone moieties may also contribute to the compound’s overall bioactivity by interacting with cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid can be compared with similar compounds such as:
[(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid: Contains a dichlorophenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H10N2O6S2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-9-5-6-12(24-9)10-3-1-2-4-11(10)18(22)23/h1-7H,8H2,(H,19,20) |
InChI Key |
AMZBKKRYLLGDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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